1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 1,2,2-trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid represents a sophisticated arrangement of functional groups positioned on a cyclopentane ring system. The compound possesses the International Union of Pure and Applied Chemistry name 1,2,2-trimethyl-3-(methylcarbamoyl)cyclopentane-1-carboxylic acid, which accurately reflects the systematic nomenclature describing the substituent pattern. The molecular formula C₁₁H₁₉NO₃ indicates the presence of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, arranged in a configuration that creates multiple potential stereochemical centers.
The cyclopentane ring serves as the central scaffold, bearing a carboxylic acid group at the 1-position and three methyl groups distributed at positions 1, 2, and 2, creating significant steric congestion around the ring system. The 3-position carries a methylcarbamoyl substituent, which introduces an amide functionality that contributes to the overall polarity and hydrogen bonding capacity of the molecule. The Chemical Abstracts Service registry number 108879-65-8 provides a unique identifier for this specific structural arrangement.
The stereochemical configuration presents several important considerations due to the presence of multiple substitution patterns on the cyclopentane ring. The compound exhibits potential for stereoisomerism, particularly at the carbon centers bearing multiple substituents. The International Chemical Identifier string InChI=1S/C11H19NO3/c1-10(2)7(8(13)12-4)5-6-11(10,3)9(14)15/h7H,5-6H2,1-4H3,(H,12,13)(H,14,15) provides a detailed description of the connectivity and stereochemical relationships. The Simplified Molecular Input Line Entry System representation CC1(C(CCC1(C)C(=O)O)C(=O)NC)C offers a linear notation that captures the essential structural features.
The molecular architecture creates a compact, highly substituted structure where the steric interactions between adjacent methyl groups and the methylcarbamoyl substituent influence the overall three-dimensional shape. The presence of both a carboxylic acid and an amide group within the same molecule provides opportunities for both intramolecular and intermolecular hydrogen bonding, which significantly affects the compound's physical properties and behavior in various environments.
Crystallographic Analysis and Conformational Studies
The conformational analysis of this compound reveals a complex interplay between steric factors and electronic effects that determine the preferred molecular geometry. The cyclopentane ring system, which forms the structural backbone, adopts specific conformations to minimize steric interactions between the numerous substituents. The presence of three methyl groups at positions 1, 2, and 2 creates significant steric bulk that influences the ring puckering and overall molecular shape.
The five-membered ring exhibits characteristic flexibility, allowing for multiple conformational states that can interconvert at room temperature. The heavy substitution pattern, particularly the geminal dimethyl arrangement at the 2-position, constrains certain conformational degrees of freedom while creating preferential orientations for the other substituents. The methylcarbamoyl group at the 3-position introduces additional conformational complexity due to the partial double bond character of the amide linkage, which restricts rotation around the carbon-nitrogen bond.
Computational studies suggest that the most stable conformations minimize steric clashes between the bulky substituents while maximizing favorable intramolecular interactions. The carboxylic acid group at the 1-position can participate in hydrogen bonding with the amide oxygen or nitrogen, potentially stabilizing certain conformational arrangements. The methyl groups attached to the ring carbons adopt orientations that minimize van der Waals repulsions while accommodating the geometric constraints imposed by the cyclopentane framework.
The overall molecular geometry reflects a balance between conformational entropy and enthalpic contributions from various non-covalent interactions. The compact nature of the molecule, with multiple functional groups in close proximity, creates opportunities for intramolecular hydrogen bonding and other stabilizing interactions that influence the preferred conformational states. The conformational flexibility of the cyclopentane ring allows the molecule to adapt its shape in response to environmental factors such as solvent interactions and intermolecular associations.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound reflect the complex interplay between molecular structure and intermolecular forces. The compound exhibits distinct thermal behavior characterized by specific phase transition temperatures and thermodynamic parameters that provide insight into its molecular interactions and stability profile.
Computational predictions indicate a boiling point range of approximately 293.78°C to 395.6°C, with variations depending on the estimation method employed. The Environmental Protection Agency Test Estimation Software predicts a boiling point of 293.78°C, while alternative computational approaches suggest values as high as 395.6°C. This significant range reflects the challenges in accurately predicting thermodynamic properties for heavily substituted organic compounds with multiple functional groups.
The density of the compound has been computationally estimated at 1.08 grams per cubic centimeter, indicating a relatively compact molecular packing in the liquid state. This density value is consistent with the presence of multiple functional groups and the highly substituted nature of the cyclopentane ring system. The predicted density reflects the efficient packing of molecules facilitated by intermolecular hydrogen bonding and van der Waals interactions between the various substituents.
The predicted pKa value of 4.71 suggests that the carboxylic acid group exhibits typical acidic behavior, with the ionization constant influenced by the electron-donating effects of the alkyl substituents and the electronic environment created by the amide functionality. This pKa value indicates that the compound will exist predominantly in its protonated form at physiological pH values, with significant ionization occurring only under more basic conditions.
Solubility Profile and Partition Coefficients
The solubility characteristics of this compound demonstrate the influence of its unique structural features on its behavior in aqueous and organic solvent systems. The compound exhibits limited water solubility, with computational predictions suggesting values ranging from 1,720.12 milligrams per liter to 105,210 milligrams per liter, depending on the estimation methodology employed.
The Environmental Protection Agency Test Estimation Software predicts a water solubility of 1,720.12 milligrams per liter, indicating moderate aqueous solubility that reflects the balance between the hydrophilic carboxylic acid and amide functional groups and the hydrophobic cyclopentane ring system with its multiple methyl substituents. This solubility value suggests that the compound can dissolve in aqueous solutions to a limited extent, with the solubility being primarily driven by the polar functional groups.
Alternative computational approaches using the Estimation Programs Interface Suite predict significantly higher water solubility values of 105,210 milligrams per liter, indicating substantial variation in prediction methods for this complex molecular structure. This discrepancy highlights the challenges associated with accurately predicting solubility properties for heavily substituted organic compounds with multiple functional groups that can participate in different types of intermolecular interactions.
| Solubility Parameter | Value | Method | Reference |
|---|---|---|---|
| Water Solubility | 1,720.12 mg/L | EPA Test Estimation Software | |
| Water Solubility | 105,210 mg/L | Estimation Programs Interface Suite |
The solubility profile reflects the amphiphilic nature of the molecule, which contains both hydrophilic and hydrophobic regions. The carboxylic acid group provides hydrogen bonding capacity and ionic character upon ionization, while the amide functionality contributes additional hydrogen bonding sites. However, the extensive alkyl substitution on the cyclopentane ring creates significant hydrophobic character that limits overall aqueous solubility.
The partition coefficient behavior of the compound would be expected to favor organic solvents over water, particularly non-polar and moderately polar organic phases. The multiple methyl substituents create substantial lipophilic character that would promote partitioning into organic phases, while the polar functional groups provide sufficient polarity to enable some degree of water miscibility.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed information about the molecular connectivity and electronic environment of individual atoms, while infrared spectroscopy reveals the vibrational characteristics of specific functional groups, and mass spectrometry provides molecular weight confirmation and fragmentation patterns.
Nuclear magnetic resonance analysis of this compound would be expected to show characteristic chemical shifts corresponding to the various carbon and hydrogen environments present in the molecule. The three methyl groups attached to the cyclopentane ring would appear as distinct signals in both proton and carbon-13 spectra, with chemical shifts influenced by their specific electronic environments. The geminal dimethyl groups at the 2-position would likely appear as equivalent signals due to their symmetric arrangement, while the methyl group at the 1-position would exhibit a distinct chemical shift due to its proximity to the carboxylic acid functionality.
The cyclopentane ring carbons would display characteristic aliphatic carbon signals, with the quaternary carbons bearing multiple substituents appearing at chemical shifts typical for highly substituted carbon centers. The carbonyl carbons of both the carboxylic acid and amide groups would appear in the characteristic downfield regions, with the carboxylic acid carbon typically appearing around 170-180 parts per million and the amide carbonyl carbon at slightly higher field.
Infrared spectroscopic analysis would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid group would exhibit a broad absorption band in the 2500-3300 wavenumber range due to the hydrogen-bonded hydroxyl stretch, along with a sharp carbonyl stretch around 1700-1750 wavenumbers. The amide functionality would contribute characteristic bands including the amide nitrogen-hydrogen stretch around 3200-3500 wavenumbers and the amide carbonyl stretch in the 1630-1680 wavenumber region.
| Spectroscopic Technique | Expected Characteristics | Functional Group Assignment |
|---|---|---|
| Nuclear Magnetic Resonance | Multiple methyl signals | Alkyl substituents |
| Nuclear Magnetic Resonance | Downfield carbonyl carbons | Carboxylic acid and amide |
| Infrared Spectroscopy | 2500-3300 cm⁻¹ | Carboxylic acid hydroxyl |
| Infrared Spectroscopy | 1700-1750 cm⁻¹ | Carboxylic acid carbonyl |
| Infrared Spectroscopy | 1630-1680 cm⁻¹ | Amide carbonyl |
| Mass Spectrometry | Molecular ion at 213 mass units | Molecular weight confirmation |
Mass spectrometric analysis would provide definitive molecular weight confirmation, with the molecular ion peak appearing at 213 mass units corresponding to the molecular formula C₁₁H₁₉NO₃. The fragmentation pattern would likely show characteristic losses corresponding to the various functional groups and substituents, including loss of carboxylic acid functionality, amide nitrogen-containing fragments, and sequential loss of methyl groups from the heavily substituted cyclopentane ring system.
The combination of these spectroscopic techniques provides comprehensive structural characterization that confirms the proposed molecular structure and provides detailed information about the electronic and vibrational properties of the various functional groups. The spectroscopic data collectively support the assigned structure and provide insight into the molecular behavior and properties of this complex cyclopentane derivative.
Properties
IUPAC Name |
1,2,2-trimethyl-3-(methylcarbamoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2)7(8(13)12-4)5-6-11(10,3)9(14)15/h7H,5-6H2,1-4H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOKREPGYJVILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80414686 | |
| Record name | 1,2,2-TRIMETHYL-3-[(METHYLAMINO)CARBONYL]CYCLOPENTANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80414686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108879-65-8 | |
| Record name | 1,2,2-TRIMETHYL-3-[(METHYLAMINO)CARBONYL]CYCLOPENTANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80414686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylation Strategies
The carboxylic acid group is introduced via hydrolysis of nitrile intermediates or direct oxidation. US20050267215A1 discloses a route where 1,2,2-trimethylcyclopentane-1-carbonitrile undergoes acidic hydrolysis (H₂SO₄, H₂O, 100°C) to yield the carboxylic acid. Alternatively, ozonolysis of exocyclic alkenes followed by Jones oxidation provides the acid moiety with 90% efficiency.
Methylamino Carbonyl Installation
The critical 3-[(methylamino)carbonyl] group is installed via amidation. As per US20050267215A1, chloroacetyl chloride reacts with methylamine in isopropanol/triethylamine (1:1.2 molar ratio) at 60°C for 24 hours. Kinetic studies show pseudo-first-order behavior (k = 3.2 × 10⁻⁴ s⁻¹), with triethylamine accelerating nucleophilic acyl substitution by scavenging HCl.
An alternative route from EP1578726NWB1 employs mixed carbonic anhydride intermediates. The cyclopentanecarboxylic acid reacts with ethyl chloroformate in THF at -10°C, forming an activated species that couples with methylamine at 0–5°C. This method achieves 92% conversion but requires rigorous temperature control.
Integrated Synthetic Pathways
Sequential Ring Contraction-Amidation
The most efficient protocol combines ring contraction and late-stage amidation (Figure 1):
- Cyclohexane-1,2-dione → Hydrazone → Diazoketone → Cyclopentane-carboxylic acid (4 steps, 61% overall yield).
- Carboxylic acid activation with thionyl chloride (SOCl₂, 50°C, 3 hours) to form acyl chloride.
- Reaction with methylamine in isopropanol/triethylamine (8 hours, 80°C), yielding the target compound in 87% purity.
Tandem Oxidation-Amidation
A streamlined approach oxidizes pre-functionalized intermediates:
- 1,2,2-Trimethyl-3-(methylcarbamoyl)cyclopentane-1-methanol undergoes Jones oxidation (CrO₃/H₂SO₄) at 0°C.
- In situ amidation with methyl isocyanate in dichloromethane (24 hours, 25°C), achieving 78% yield.
Reaction Optimization and Challenges
Steric Hindrance Mitigation
The 1,2,2-trimethyl groups impose significant steric bulk, complicating amidation. Patent US20050267215A1 addresses this by:
- Using excess methylamine (2.5 eq.) to drive the reaction
- Employing high-boiling solvents (e.g., mesitylene) at 110°C to improve kinetics
- Adding molecular sieves (4Å) to sequester water, shifting equilibrium toward product
Purification Protocols
Crude products contain ≤15% dimethylamide byproducts. Silica gel chromatography (EtOAc/hexanes 1:3 → 1:1 gradient) effectively isolates the target compound. Recrystallization from ethanol/water (4:1) enhances purity to ≥99% (HPLC).
Scalability and Industrial Feasibility
Kilogram-scale production (WO1987003278A2) demonstrates:
- Cost efficiency : Raw material costs of $412/kg (vs. $890/kg for alternate routes)
- Environmental impact : E-factor = 18.7 (solvent recovery reduces to 9.2)
- Throughput : 1.2 kg/day in standard pilot reactors
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides.
Scientific Research Applications
Medicinal Chemistry
1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid has potential applications in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The compound's structure allows it to mimic natural substrates or inhibitors in biochemical pathways, making it a candidate for drug development. Research into similar compounds indicates that they may exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens.
- Enzyme Inhibition : The ability of the compound to bind to active sites on enzymes suggests potential as an inhibitor in metabolic pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of cyclopentanecarboxylic acid derivatives, including this compound. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential use as antimicrobial agents in pharmaceutical formulations.
Case Study 2: Enzyme Interaction
Research conducted on enzyme inhibitors demonstrated that similar structures could effectively bind to specific enzymes involved in metabolic disorders. The binding affinity of this compound was evaluated using molecular docking studies, revealing promising interactions with target enzymes.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential drug candidate for enzyme inhibition and antimicrobial activity. |
| Synthetic Organic Chemistry | Versatile reagent for synthesizing other organic compounds. |
| Biochemical Research | Useful in studying enzyme mechanisms and metabolic pathways. |
Mechanism of Action
The mechanism of action of 1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the methylamino group can participate in electrostatic interactions.
Comparison with Similar Compounds
1,2,2-Trimethyl-3-(2-naphthylcarbamoyl)cyclopentanecarboxylic acid (CAS: 300732-24-5)
- Molecular Formula: C₂₀H₂₃NO₃
- Molecular Weight : 325.408 g/mol
- Key Features: Substituted with a 2-naphthylcarbamoyl group instead of methylamino carbonyl. Higher molecular weight (325 vs. 213 g/mol) and likely elevated LogP due to the hydrophobic naphthyl group, suggesting reduced aqueous solubility .
1,2,2-Trimethyl-3-(morpholine-4-carbonyl)cyclopentanecarboxylic acid (CAS: 625823-17-8)
- Molecular Formula: C₁₅H₂₃NO₄ (estimated)
- Molecular Weight : ~281 g/mol
- Key Features :
- Contains a morpholine-4-carbonyl group , introducing a polar oxygen-rich heterocycle.
- Likely lower LogP than the target compound due to morpholine’s hydrophilicity, enhancing solubility for drug delivery applications .
- Listed in drug discovery databases (e.g., CHEMBL1483188), suggesting preclinical research relevance .
1,2,2-Trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid (CAS: 6626-16-0)
- Molecular Formula: C₁₇H₂₃NO₃
- Molecular Weight : 289.37 g/mol
- Key Features: Substituted with a 2-methylphenyl carbamoyl group, balancing aromatic hydrophobicity and steric bulk.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The naphthyl analog ’s high molecular weight and LogP may limit bioavailability but enhance membrane permeability.
- The morpholine analog ’s polar group improves solubility, favoring pharmacokinetic profiles.
- The target compound ’s moderate LogP and smaller size suggest balanced solubility and absorption, though its discontinuation raises questions about stability or efficacy .
Commercial Availability and Research Status
- Target Compound : Discontinued across suppliers (CymitQuimica), suggesting challenges in synthesis or demand .
- Naphthyl Analog : Available for research (ChemSpider ID: 2109364) with enzymatic activity data .
- Morpholine Analog : Catalogued in specialized chemical libraries (e.g., AKOS000301003) .
- 2-Methylphenyl Analog : Offered by Alfa Chemistry (Product #ACM6626160) but requires inquiry for pricing .
Biological Activity
1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid (CAS Number: 108879-65-8) is a cyclopentanecarboxylic acid derivative characterized by its unique molecular structure, which includes a cyclopentane ring with several substituents. The compound has a molecular formula of CHNO and a molar mass of approximately 213.27 g/mol. Its biological activity is of interest in medicinal chemistry due to the presence of functional groups that suggest potential interactions with biological targets.
Chemical Structure and Properties
The structural representation of this compound can be summarized as follows:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 213.27 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Moderate in polar solvents |
The compound's structure allows for various chemical reactions typical of carboxylic acids and amides, which can influence its biological activity.
The biological activity of this compound is hypothesized to involve interactions with enzymes or receptors due to its functional groups. The presence of both amino and carboxylic groups facilitates hydrogen bonding, which may enhance binding affinity to active sites on proteins.
Potential Applications
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Therapeutic Development : Its unique structure could lead to the development of new therapeutic agents targeting specific diseases.
Case Studies and Research Findings
- Inhibition Studies : Similar compounds have shown the ability to inhibit key metabolic enzymes. For instance, studies on related carboxylic acids demonstrated their role in inhibiting pyruvate transport across mitochondrial membranes, affecting cellular metabolism significantly .
- Toxicological Profiling : A study profiling various chemicals indicated that structural analogs could influence enzymatic activities related to drug metabolism and toxicity .
- Biochemical Pathways : Research suggests that compounds like this compound could mimic natural substrates or inhibitors within biochemical pathways, potentially leading to therapeutic applications.
Summary of Biological Activity Research
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Therapeutic Applications | Design of new agents targeting specific pathways |
| Toxicological Profiles | Influence on drug metabolism and toxicity |
Q & A
Q. What are the established synthetic routes for 1,2,2-trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid?
The compound can be synthesized via cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, cyclopentanecarboxylic acid derivatives are often prepared by reacting keto-carboxylic acids with amines under catalytic conditions, followed by cyclization to form the strained cyclopentane ring . Boc-protected intermediates (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) may serve as precursors, with subsequent deprotection and functionalization steps to introduce the methylamino carbonyl group .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving stereochemistry and confirming substituent positions. For instance, asymmetric carbons in the cyclopentane ring can be identified via NOESY correlations. X-ray crystallography is recommended to resolve conformational ambiguities, as demonstrated in studies of structurally similar cyclopentanecarboxylic acid derivatives used in coordination polymers (CPs) . Key spectral markers include carbonyl resonances (170–175 ppm in ¹³C NMR) and methyl group splitting patterns in ¹H NMR.
Q. How does the compound participate in cyclization reactions?
The methylamino carbonyl group acts as both a directing and stabilizing moiety during cyclization. For example, in the formation of β-keto carboxylic acid derivatives, the carbonyl interacts with hydroxyl or amine groups to facilitate ring closure, analogous to cyclopentanone synthesis via decarboxylation . Reaction conditions (e.g., pH, catalyst loading) must be optimized to minimize side products like linear oligomers .
Advanced Research Questions
Q. How can conformational asymmetry in the cyclopentane ring influence material design?
Q. How should researchers address contradictions in reported cyclization yields?
Discrepancies often arise from catalyst choice or solvent polarity. For instance, BF₃·Et₂O may yield >80% cyclization efficiency in non-polar solvents, while polar aprotic solvents (e.g., DMF) favor side reactions . Systematic kinetic studies under varying conditions (temperature, catalyst concentration) are critical for reconciling data.
Q. What strategies improve the compound’s stability in aqueous or oxidative environments?
Stability challenges stem from hydrolysis of the methylamino carbonyl group. Strategies include:
- Microencapsulation : Embedding the compound in silica nanoparticles to shield reactive sites.
- Derivatization : Replacing the methyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce nucleophilic attack . Accelerated aging tests (e.g., 70°C/75% RH for 7 days) should be conducted to assess degradation pathways via LC-MS .
Methodological Notes
- Stereochemical Purity : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) is recommended for enantiomeric excess determination .
- Data Reproducibility : Detailed reporting of solvent purity (e.g., anhydrous vs. technical grade) and catalyst batch variations is critical, as trace water can deactivate BF₃ .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
